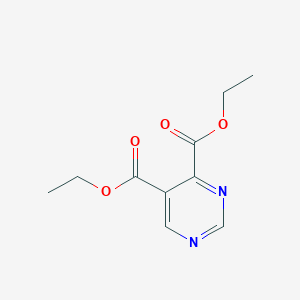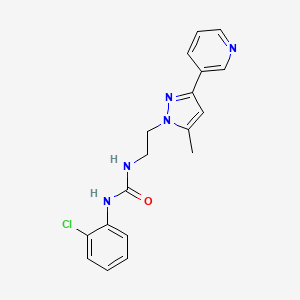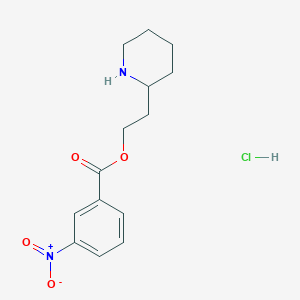
Pyrimidine-4,5-dicarboxylic acid diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine-4,5-dicarboxylic acid diethyl ester , also known as 4,5-diethyl pyrimidine-4,5-dicarboxylate , is a heterocyclic compound with the chemical formula C10H12N2O4 . It belongs to the class of pyrimidine derivatives and exhibits interesting properties due to its unique molecular structure .
Synthesis Analysis
The synthesis of this compound involves the esterification of pyrimidine-4,5-dicarboxylic acid with diethyl alcohol . The reaction proceeds under suitable conditions, resulting in the formation of the diethyl ester. This synthetic route allows for the introduction of ethyl groups at both the 4th and 5th positions of the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of Pyrimidine-4,5-dicarboxylic acid diethyl ester consists of a pyrimidine ring with two carboxylic acid groups and two ethyl ester groups attached. The diethyl ester functionality enhances its solubility and reactivity. The compound’s planar aromatic ring system contributes to its stability and electronic properties .
Chemical Reactions Analysis
- Oxidation : One of the most electrochemically investigated derivatives related to this compound is 1,2,6-trimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester . It undergoes one-step irreversible oxidation in suitable solvents .
- Reduction : 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester has been successfully reduced using silane reducing reagents .
科学的研究の応用
Synthesis and Characterization
Pyrimidine-4,5-dicarboxylic acid diethyl ester plays a significant role in the synthesis and characterization of various compounds. For instance, Nagarajaiah et al. (2015) synthesized compounds by base catalyzed cyclocondensation of 3,4-dihydropyrimidine-2-thione with ethylacetoacetate, characterized by IR, NMR spectra, and X-ray diffraction, indicating its utility in developing complex molecular structures (H. Nagarajaiah & N. Begum, 2015). Similarly, the synthesis of derivatives like thiazolo[3,2-a]pyrimidines has been achieved using related compounds, as described by Nagarajaiah et al. (2014), highlighting its role in creating novel molecular configurations (H. Nagarajaiah et al., 2014).
Development of Novel Compounds
The compound is instrumental in the development of new heterocyclic systems and derivatives. Neiland et al. (1992) demonstrated the conversion of related esters into new heterocyclic systems, such as (4H,6H)-1,3-dithiolo[4,5-d]pyrimidine-2,5,7-trione, showcasing its potential in synthesizing new chemical entities (O. Neiland et al., 1992). More et al. (2011) developed a methodology for synthesizing novel pyrroline derivatives, demonstrating the compound's utility in innovative synthetic methods (Satish S. More et al., 2011).
Biological and Pharmacological Research
In biological and pharmacological research, derivatives of Pyrimidine-4,5-dicarboxylic acid diethyl ester have been explored. Ghorab et al. (2006) synthesized novel sulfur heterocyclic compounds showing potential as radioprotective and anticancer agents, indicating the compound's relevance in medical research (M. Ghorab et al., 2006). The study by Stolarczyk et al. (2021) on 5-hydroxymethylpyrimidines, which involved the reduction of esters, reflects the compound's significance in developing bioactive molecules with potential therapeutic applications (Marcin Stolarczyk et al., 2021).
特性
IUPAC Name |
diethyl pyrimidine-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-11-6-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEHRLNTVKILCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36978-53-7 |
Source


|
| Record name | 4,5-diethyl pyrimidine-4,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2612651.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2612655.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612658.png)



![4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2612664.png)
![N-(2,3-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2612665.png)

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2612670.png)

